molecular formula C18H20N2O18S2 B1682513 Sulfo-EGS Crosslinker CAS No. 167410-92-6

Sulfo-EGS Crosslinker

Cat. No.: B1682513
CAS No.: 167410-92-6
M. Wt: 616.5 g/mol
InChI Key: YDFAYDGRSWSLCT-UHFFFAOYSA-N
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Description

Sulfo-EGS Crosslinker, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive sulfo-N-hydroxysuccinimide ester groups at both ends of a 12-atom spacer arm. This compound is widely used in biochemical and molecular biology applications for its ability to form stable amide bonds with primary amines on proteins and other molecules .

Scientific Research Applications

Sulfo-EGS Crosslinker has a wide range of applications in scientific research, including:

Mechanism of Action

Sulfo-EGS Crosslinker works by covalently linking together interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules that occur in close proximity because of their interaction .

Safety and Hazards

Sulfo-EGS Crosslinker is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfo-EGS Crosslinker is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce the final product, ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques and stored under desiccated conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Sulfo-EGS Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups on proteins or other molecules to form stable amide bonds. This reaction is typically carried out at pH 7-9 in phosphate, carbonate/bicarbonate, HEPES, or borate buffers .

Common Reagents and Conditions:

Comparison with Similar Compounds

Sulfo-EGS Crosslinker is unique due to its water-solubility and membrane-impermeable nature, which makes it ideal for cell surface labeling. Similar compounds include:

Sulfo-EGS stands out due to its specific properties, making it particularly useful for applications requiring water-solubility and membrane impermeability.

Properties

IUPAC Name

1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAYDGRSWSLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167410-92-6
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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